molecular formula C8H6BrNO3 B3186522 5-Bromo-2-formamidobenzoic acid CAS No. 1248924-55-1

5-Bromo-2-formamidobenzoic acid

Cat. No.: B3186522
CAS No.: 1248924-55-1
M. Wt: 244.04 g/mol
InChI Key: KLDCQRVJEODECR-UHFFFAOYSA-N
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Description

5-Bromo-2-formamidobenzoic acid is a benzoic acid derivative substituted with a bromine atom at the 5-position and a formamido (-NHCOR) group at the 2-position. Its molecular formula is C₈H₆BrNO₃, combining a carboxylic acid functionality with halogen and amide groups. The formamido group introduces hydrogen-bonding capabilities, influencing crystallization and molecular interactions, while the bromine atom enhances electrophilic reactivity for further derivatization.

Properties

CAS No.

1248924-55-1

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

5-bromo-2-formamidobenzoic acid

InChI

InChI=1S/C8H6BrNO3/c9-5-1-2-7(10-4-11)6(3-5)8(12)13/h1-4H,(H,10,11)(H,12,13)

InChI Key

KLDCQRVJEODECR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC=O

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below highlights key structural and functional differences between 5-bromo-2-formamidobenzoic acid and analogous compounds:

Compound Name Molecular Formula Substituents Key Features Applications References
This compound C₈H₆BrNO₃ Br, Formamido (-NHCHO), COOH Hydrogen-bonding via formamido; potential for tautomerism. Pharmaceutical intermediates
5-Bromo-2-chlorobenzoic acid C₇H₃BrClO₂ Br, Cl, COOH Dual halogenation enhances electrophilicity; crystalline solid. Agrochemicals, drug synthesis
2-Amino-5-bromobenzoic acid C₇H₆BrNO₂ Br, NH₂, COOH Amino group increases basicity; mp 160–164°C ; tautomeric stability Organic synthesis, coordination chemistry
5-Bromo-2-fluorobenzoic acid C₇H₄BrFO₂ Br, F, COOH Fluorine’s electron-withdrawing effect lowers pKa; high purity (93–99%) Agrochemical intermediates
5-Bromo-2-(phenylamino)benzoic acid C₁₃H₁₀BrNO₂ Br, -NHPh, COOH Bulky phenylamino group affects solubility; strong hydrogen bonding Crystal engineering, supramolecular chemistry

Physicochemical Properties

  • Acidity: Fluorine-substituted derivatives (e.g., 5-bromo-2-fluorobenzoic acid) exhibit lower pKa values due to fluorine’s electron-withdrawing effect, enhancing carboxylic acid dissociation . In contrast, amino-substituted analogs (e.g., 2-amino-5-bromobenzoic acid) show higher basicity, with the NH₂ group participating in tautomerism .
  • Melting Points: 2-Amino-5-bromobenzoic acid has a melting point of 160–164°C , whereas halogenated analogs (e.g., 5-bromo-2-chlorobenzoic acid) lack reported values but are typically crystalline solids .
  • Hydrogen Bonding: The formamido group in this compound enables intermolecular N–H···O interactions, similar to the acid-acid dimers observed in 5-bromo-2-(phenylamino)benzoic acid (D–H···A distances: 2.02–2.20 Å) .

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